2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-10(13-16-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSQNZYZCHJKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.
Attachment of the sulfanyl group: The oxadiazole intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Coupling with benzoic acid: The final step involves coupling the sulfanyl-substituted oxadiazole with a benzoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for purification.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The benzoic acid group undergoes esterification with alcohols under acidic conditions. For example:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 4–6 hrs | Methyl 2-{[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoate | 85% |
| Ethanol + HCl | Reflux, 5 hrs | Ethyl ester analog | 78% |
This reaction is critical for modifying solubility and bioavailability in pharmacological applications.
Nucleophilic Substitution at the Sulfanyl Bridge
The methyl sulfanyl (-SCH₂-) linker participates in nucleophilic displacement reactions:
| Reagent | Conditions | Product |
|---|---|---|
| Ethylamine | DMF, 80°C, 12 hrs | 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]amino}benzoic acid |
| Sodium hydride + alkyl halides | THF, RT, 6 hrs | Alkylated derivatives (e.g., -S-CH₂-C₆H₅) |
The sulfanyl group’s leaving capacity is enhanced in polar aprotic solvents .
Oxidation Reactions
The sulfanyl bridge and oxadiazole ring are susceptible to oxidation:
Sulfanyl Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hrs | Sulfoxide derivative |
| KMnO₄ | Aqueous NaOH, 0°C | Sulfone derivative |
Oxadiazole Ring Oxidation
Controlled oxidation with RuO₄ selectively cleaves the oxadiazole ring, yielding imidazole intermediates .
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product |
|---|---|
| 6M HCl, reflux, 8 hrs | 3-(Carboxymethyl)-5-methyl-1,2,4-oxadiazole + benzoic acid |
| NaOH (10%), 60°C, 6 hrs | Open-chain amide derivatives |
Ring stability is pH-dependent, with faster degradation in strongly acidic media.
Amidation and Cyclocondensation
The carboxylic acid group reacts with amines to form amides, enabling further heterocyclic synthesis:
Electrophilic Aromatic Substitution
The benzoic acid ring undergoes halogenation and nitration:
| Reaction | Reagent/Conditions | Position |
|---|---|---|
| Bromination | Br₂, FeBr₃, 40°C | Para to -COOH |
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -COOH |
Directing effects of the -COOH group dominate substitution patterns.
Metal Coordination
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Conditions | Complex Type |
|---|---|---|
| Cu(II) acetate | Methanol, RT | Square-planar Cu(II) complex |
| Fe(III) chloride | Aqueous ethanol | Octahedral Fe(III) complex |
Coordination occurs via the oxadiazole nitrogen and carboxylic oxygen .
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via the oxadiazole ring:
| Conditions | Product |
|---|---|
| Acetonitrile, 24 hrs | Cyclodimer linked by C-N bonds |
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and application.
Antibacterial Activity
Recent studies have shown that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4.5 |
| Escherichia coli | 8.0 |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents.
Anticancer Activity
The anticancer potential of 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid has been evaluated through in vitro studies on various cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 12.0 |
| HCT116 | 15.0 |
| MCF7 | 18.0 |
The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has shown anti-inflammatory effects. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Reduction (%) at 25 μM |
|---|---|
| TNF-alpha | 60 |
| IL-6 | 50 |
This suggests that the compound may be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues in animal models.
- Cancer Treatment Models : Administration of the compound led to tumor shrinkage and improved survival rates compared to untreated controls in xenograft models.
Mechanism of Action
The mechanism by which 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid exerts its effects often involves interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can interact with various biological targets, influencing pathways related to inflammation, cancer, or microbial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs identified in the literature. Key differences include substitution patterns, heterocyclic cores, and bioactivity profiles.
Structural Analogues
Functional Group Analysis
- Benzoic Acid vs. Benzamide/Sulfonamide: The target compound’s carboxylic acid group enhances hydrophilicity and hydrogen-bonding capacity compared to benzamide or sulfonamide analogs, which may improve solubility but reduce membrane permeability . Sulfonamides (e.g., ) are classically associated with antimicrobial activity due to their structural mimicry of para-aminobenzoic acid (PABA) .
- Oxadiazole Isomerism: The 1,2,4-oxadiazole ring in the target compound differs from 1,3,4-oxadiazole derivatives (e.g., ) in electronic distribution and metabolic stability.
Substituent Effects :
- Methyl vs. Trifluoromethyl : The 5-methyl group on the oxadiazole (target compound) offers steric bulk without significant electronic effects, whereas trifluoromethyl groups () enhance electron-withdrawing properties and metabolic resistance .
- Sulfanyl Linker : The -S- bridge in the target compound provides conformational flexibility, unlike rigid direct attachments (e.g., ) .
Physicochemical Properties
Biological Activity
2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
The chemical formula for this compound is C₁₁H₁₀N₂O₃S, with a molecular weight of 250.28 g/mol. The compound is characterized by the presence of an oxadiazole ring and a benzoic acid moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂O₃S |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole moieties. For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids demonstrated significant antibacterial activity against various Gram-positive bacteria with low cytotoxicity levels up to concentrations of 100 µM . While specific data on this compound remains limited, its structural analogs suggest potential efficacy in this area.
Anti-Fibrotic Properties
A related study on oxadiazole derivatives indicated that certain compounds could inhibit Rho/MRTF/SRF-mediated gene transcription involved in fibrosis. The lead compound from this series exhibited an IC50 value of 180 nM and was noted for its ability to reduce connective tissue growth factor (CTGF) gene expression in vitro and dermal fibrosis in vivo . This suggests that this compound may also possess similar anti-fibrotic properties.
Safety and Toxicity
The safety profile of this compound remains under-researched. However, studies on related compounds have shown low cytotoxicity at high concentrations (up to 100 µM), indicating a potentially favorable safety profile for further exploration .
Case Studies and Research Findings
- Synthesis and Initial Evaluation : A study focused on synthesizing various oxadiazole derivatives reported that modifications to the oxadiazole core could significantly enhance biological activity while maintaining low toxicity levels .
- In Vivo Efficacy : In vivo studies involving structurally similar compounds have shown promising results in animal models for conditions such as fibrosis and inflammation . These findings warrant further investigation into the therapeutic applications of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid and its derivatives?
- Methodology : The compound can be synthesized via solvent-free reductive amination or nucleophilic substitution. For example, intermediate methyl esters (e.g., Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) are treated with hydrazine hydrate under reflux in ethanol, followed by reaction with aldehydes in solvent-free conditions using NaBH₄ and boric acid as catalysts . Amidation reactions, as demonstrated in PCT applications, involve coupling carboxylic acids (e.g., 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid) with amines using T3P (propane phosphonic acid anhydride) and triethylamine in DMF .
- Key Considerations : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and optimize purification using reverse-phase chromatography or recrystallization .
Q. How can structural characterization of this compound be reliably performed?
- Analytical Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry and confirm the oxadiazole-thioether linkage .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 204.0706 for exact mass) validates molecular weight and fragmentation patterns .
- NMR : Analyze ¹H/¹³C NMR for characteristic shifts, such as the methyl group on the oxadiazole ring (~δ 2.5 ppm) and sulfanyl-linked aromatic protons .
Q. What preliminary biological activity data exist for this compound?
- Findings : Derivatives of 5-methyl-1,2,4-oxadiazole have shown potential in cancer and viral infection therapeutics. For example, structural analogs inhibit platelet aggregation or act as O-GlcNAcase (OGA) inhibitors, as seen in Eli Lilly’s patent for thiazole-linked derivatives .
- Assay Design : Use in vitro enzyme inhibition assays (e.g., OGA activity measured via fluorogenic substrates) and cell-based viability tests (e.g., MTT assays) to evaluate efficacy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the oxadiazole ring) affect bioactivity and pharmacokinetics?
- Case Study : Replacing the 5-methyl group with trifluoromethyl (e.g., 5-trifluoromethyl-1,2,4-oxadiazol-3-yl) enhances metabolic stability but may reduce solubility. Positional isomerism (3- vs. 5-methyl substitution) alters binding affinity to targets like thrombin receptors .
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, followed by in vitro ADME studies (e.g., microsomal stability assays) .
Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?
- Approach : When discrepancies arise (e.g., bond length deviations >0.05 Å), re-validate experimental data using high-resolution synchrotron X-ray sources. Cross-check with DFT calculations (e.g., B3LYP/6-31G*) to reconcile electronic effects .
- Example : SHELX refinement of twinned crystals may require alternative space group assignments or twin-law corrections .
Q. How can solvent-free synthesis improve yield and sustainability for scaled-up production?
- Optimization : Mechanochemical grinding (mortar/pestle) reduces solvent waste and enhances reaction efficiency. For instance, solvent-free reductive amination achieves >85% yield for acetohydrazide derivatives .
- Challenges : Control exothermic reactions by incremental reagent addition and monitor temperature to avoid decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
